(2E)-3-(2-Bromophenyl)acryloyl chloride
Description
(2E)-3-(2-Bromophenyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by a bromine substituent at the ortho position of the phenyl ring. It is synthesized via the reaction of (E)-3-(2-bromophenyl)acrylic acid with thionyl chloride (SOCl₂), yielding the acyl chloride in high purity (81% yield) . Key spectroscopic data include:
- ¹H NMR (DMSO-d₆): δ 7.93 (d, J = 15.7 Hz, 1H), 7.79–7.39 (m, 4H), 6.63 (d, J = 15.7 Hz, 1H).
- ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 142.4 (C-Br), 133.4–120.5 (aromatic carbons).
- HRMS (ESI⁻): Observed m/z 248.9665 (calculated 248.9663 for C₁₀H₆BrN₂O⁻) .
This compound is primarily used in synthesizing bicyclic guanidines via cascade hydroamination/Michael addition reactions . Its reactivity stems from the electron-withdrawing bromine substituent, which enhances electrophilicity at the α,β-unsaturated carbonyl group.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-bromophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYOGIMOIFDSAW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Substituent Effects on Reactivity and Stability
Electron-Withdrawing Groups (EWGs) :
- Bromine (ortho): Enhances electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks (e.g., in guanidine synthesis) .
- Chlorine (para): Similar EWG effect but lower steric hindrance compared to bromine; used in chalcone derivatives for pharmaceutical applications .
- Nitro (meta): Stronger EWG than halogens, increasing reactivity toward conjugate additions; utilized in fluorescent dyes .
Electron-Donating Groups (EDGs) :
- Methyl (para): Reduces electrophilicity, stabilizing the compound; applications in less reactive synthetic pathways (e.g., stable intermediates) .
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